GLPG0634 analog -

GLPG0634 analog

Catalog Number: EVT-8112267
CAS Number:
Molecular Formula: C23H18N6O2
Molecular Weight: 410.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GLPG0634 analog is derived from the original compound GLPG0634, which was developed by Galapagos NV. It is classified as a potent JAK1 inhibitor with specific IC50 values indicating its efficacy against various JAK family members: 10 nM for JAK1, 28 nM for JAK2, 810 nM for JAK3, and 116 nM for tyrosine kinase 2 (TYK2) . The compound is utilized in both research and therapeutic contexts, particularly in studying immune-related diseases.

Synthesis Analysis

Synthetic Routes and Reaction Conditions

The synthesis of GLPG0634 analog involves several steps, typically starting from commercially available precursors. Key methods include:

  1. Initial Reaction Setup: The synthesis begins with the preparation of the reaction mixture in organic solvents such as dimethyl sulfoxide (DMSO), which serves as a solvent and reaction medium.
  2. Catalysis: Catalysts are often employed to facilitate the reactions, enhancing yield and selectivity.
  3. Purification: After synthesis, purification techniques such as chromatography are used to isolate the desired product from unreacted materials and by-products.

Industrial Production Methods

For larger-scale production, automated reactors and continuous flow chemistry techniques are implemented to optimize yield and purity. Rigorous quality control measures ensure that the synthesized compound meets pharmaceutical standards .

Molecular Structure Analysis

GLPG0634 analog features a complex molecular structure characterized by several functional groups that contribute to its biological activity. The core structure includes:

  • Aromatic Rings: These play a crucial role in the compound's interaction with target enzymes.
  • Functional Groups: Specific groups are strategically placed to enhance binding affinity and selectivity towards JAK1.

The molecular formula can be represented as C17_{17}H16_{16}N4_{4}O, indicating the presence of nitrogen and oxygen atoms that are critical for its mechanism of action .

Chemical Reactions Analysis

Types of Reactions

GLPG0634 analog undergoes various chemical reactions that modify its structure:

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.
  • Reduction: Reduction reactions may involve sodium borohydride or lithium aluminum hydride to alter specific functional groups.
  • Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur, allowing modifications to the aromatic rings .

Common Reagents and Conditions

The reactions typically require controlled conditions to ensure specificity:

  • Oxidizing agents should be used under mild conditions to prevent over-oxidation.
  • Reducing agents must be carefully selected based on the functional groups present in the molecule.
Mechanism of Action

GLPG0634 analog acts primarily by selectively inhibiting JAK1, thereby disrupting the JAK-STAT signaling pathway.

Biochemical Pathways

Upon inhibition of JAK1:

  • There is a reduction in pro-inflammatory cytokine signaling.
  • This leads to decreased activation of signal transducer and activator of transcription proteins, which are vital for mediating immune responses.

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties, including good oral bioavailability. Its absorption can be influenced by dietary factors and co-administered medications .

Physical and Chemical Properties Analysis

GLPG0634 analog possesses several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature variations.
  • Toxicity: Classified as having acute toxicity (oral) category 4 and aquatic toxicity (acute and chronic) category 1 .
Applications

GLPG0634 analog has diverse applications across several scientific domains:

  • Medicinal Chemistry: It serves as a model compound for studying JAK1 inhibition mechanisms.
  • Biological Research: Investigated for its effects on immune cell function and cellular signaling pathways.
  • Pharmaceutical Development: Explored as a potential therapeutic agent for treating inflammatory diseases like rheumatoid arthritis .
  • Industrial Use: Utilized in drug discovery processes as a reference standard for developing new pharmaceuticals targeting similar pathways .
Introduction to GLPG0634 Analog in Targeted Kinase Inhibition Research

Role of JAK-STAT Signaling Dysregulation in Immune-Mediated Pathologies

The JAK-STAT pathway is a fundamental signaling cascade that regulates immune responses, hematopoiesis, and inflammation. It transmits signals from >50 cytokines, interferons, and growth factors upon their binding to cognate receptors. This pathway involves four Janus kinases (JAK1, JAK2, JAK3, TYK2) and seven signal transducers and activators of transcription (STATs). Ligand-receptor engagement triggers JAK auto-phosphorylation, which subsequently phosphorylates STAT proteins. Phosphorylated STATs dimerize and translocate to the nucleus to modulate gene expression [3] [7]. Dysregulation of this pathway—through mutations in JAK/STAT genes, aberrant cytokine production, or epigenetic modifications—drives pathogenesis in autoimmune diseases:

  • Rheumatoid Arthritis (RA): Proinflammatory cytokines (e.g., IL-6, IFN-γ) hyperactivate JAK1/JAK2, perpetuating synovitis and joint destruction [1] [8]. Synovial tissue from RA patients shows elevated JAK3 and STAT4/5/6 expression [8].
  • Psoriasis and Inflammatory Bowel Disease (IBD): STAT3 phosphorylation mediates Th17 differentiation, driving IL-17 production and tissue damage [1] [7].
  • Systemic Lupus Erythematosus (SLE): Uncontrolled type I interferon signaling via JAK1/TYK2 amplifies autoantibody production [1].

This dysregulation establishes JAKs as high-value therapeutic targets for immune pathologies [3] [7].

Rationale for Selective JAK1 Inhibition in Autoimmune Therapeutics

Early pan-JAK inhibitors (e.g., tofacitinib) effectively block cytokine signaling but concurrently inhibit JAK2-dependent hematopoietic functions (erythropoietin/thrombopoietin signaling), causing anemia and neutropenia [1] [6]. Selective JAK1 inhibition offers a refined strategy:

  • Therapeutic Precision: JAK1 pairs with JAK2, JAK3, or TYK2 to mediate signaling for proinflammatory cytokines (IL-6, IL-4, IFN-α/γ), while JAK2 homodimers govern hematopoietic growth factors [3] [8]. Table 1 compares JAK isoform dependencies.
  • Safety Advantages: Preclinical studies indicate that sparing JAK2 preserves erythrocyte and neutrophil homeostasis. GLPG0634 analog (filgotinib metabolite) shows 30-fold cellular selectivity for JAK1 over JAK2, minimizing hematopoietic toxicity [4] [6] [10].
  • Efficacy in Immune Cells: JAK1 is indispensable for γc-chain cytokine signaling (IL-2, IL-7, IL-15), which modulates T/B-cell activation. Selective inhibition suppresses Th1/Th17 differentiation and inflammatory markers (CRP, Mx2) without impairing erythropoiesis [4] [6].

Table 1: Cytokine Signaling Dependencies on JAK Isoforms

JAK IsoformKey Cytokine ReceptorsPhysiological Roles
JAK1γc-chain, gp130, IFN-α/γRImmune cell activation, inflammation
JAK2EPO-R, TPO-R, GH-RErythropoiesis, thrombopoiesis
JAK3γc-chainLymphocyte development
TYK2IL-12R, IL-23RTh1/Th17 differentiation

Historical Development of GLPG0634 Analog Within JAK Inhibitor Pharmacophores

GLPG0634 analog (compound 176) emerged from systematic optimization of triazolopyridine-based scaffolds to enhance JAK1 selectivity. Its development reflects key pharmacophore milestones:

  • First-Generation Inhibitors: Tofacitinib’s pyrrolopyrimidine core inhibited JAK3 > JAK1 > JAK2 but lacked isoform selectivity, leading to dose-limiting anemia [1] [4].
  • Scaffold Innovation: GLPG0634 analog’s triazolopyridine structure substituted at N1 and C4 positions (cyclopropanecarboxamide and cyanophenyl-ethoxy groups) enabled optimal ATP-binding pocket interactions. The structure features a central hydrogen-bond acceptor (triazolopyridine-N) and hydrophobic regions enhancing JAK1 affinity [4] [10].
  • Selectivity Engineering: Biochemical assays revealed IC₅₀ values of 10 nM (JAK1), 28 nM (JAK2), 810 nM (JAK3), and 116 nM (TYK2), translating to cellular JAK1 selectivity indices >30-fold over JAK2 and >80-fold over JAK3 [5] [10]. Table 2 details its kinase inhibition profile.
  • Metabolic Activation: GLPG0634 (filgotinib) is metabolized to its analog (Cmax metabolite-to-parent ratio = 15:1), which retains JAK1 selectivity (IC₅₀ = 10 nM) and drives pharmacologic activity [6] [10].

Table 2: GLPG0634 Analog Inhibition Profile Against JAK Family

KinaseIC₅₀ (nM)Cellular Selectivity vs. JAK1Key Impact of Inhibition
JAK110ReferenceBlocks IL-6, IFN-γ, γc cytokines
JAK2282.8-fold lowerMinimal erythropoietic disruption
JAK381081-fold lowerLimited lymphocyte suppression
TYK211611.6-fold lowerPartial suppression of IL-12/IL-23

In vitro, GLPG0634 analog inhibited IL-2/IL-4-induced JAK1/JAK3 signaling (IC₅₀ = 150–760 nM) and Th1/Th17 differentiation, validating its cellular mechanism [4] [10]. In rodent collagen-induced arthritis models, oral administration (30–50 mg/kg) reduced joint inflammation and bone erosion, correlating with STAT1/STAT3 phosphorylation suppression [4] [6]. These findings positioned it as a clinical candidate for RA and IBD, advancing to phase II trials [6] [10].

Properties

Product Name

GLPG0634 analog

IUPAC Name

N-[5-[4-[(6-cyanopyridin-3-yl)methoxy]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide

Molecular Formula

C23H18N6O2

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C23H18N6O2/c24-12-18-9-4-15(13-25-18)14-31-19-10-7-16(8-11-19)20-2-1-3-21-26-23(28-29(20)21)27-22(30)17-5-6-17/h1-4,7-11,13,17H,5-6,14H2,(H,27,28,30)

InChI Key

QZXABVVSCDZCLR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)OCC5=CN=C(C=C5)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.